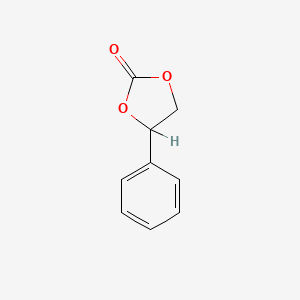

1,3-Dioxolan-2-one, 4-phenyl-

Overview

Description

“1,3-Dioxolan-2-one, 4-phenyl-” is a chemical compound with the molecular formula C9H8O3 . It is also known by other names such as 4-Phenyl-1,3-dioxolan-2-one, 1-Phenyl-1,2-ethylene carbonate, and Carbonic acid 1-phenylethylene ester .

Synthesis Analysis

The synthesis of 1,3-dioxolan-2-one compounds has been a focal point of methodological efforts, as these motifs frequently serve as lynchpins for the stereoselective synthesis of 1,2-[4,5] and 1,3-diols . The olefinic double bond has emerged as a tactically privileged functional group for the construction of cyclic carbonic acid esters by intramolecular cyclizations of carbonate nucleophiles onto inherently or catalytically activated C-C π-bonds .Molecular Structure Analysis

The molecular structure of “1,3-Dioxolan-2-one, 4-phenyl-” consists of a 1,3-dioxolan-2-one ring attached to a phenyl group . The molecular weight of the compound is 164.158 Da .Scientific Research Applications

Polymer Research :

- 1,3-Dioxolan-2-one, 4-phenyl- derivatives have been studied in the field of polymer science. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] synthesized from glycidyl methacrylate and benzaldehyde has been polymerized and analyzed. Its thermal degradation process and the formation of various degradation products have been extensively studied (Coskun et al., 1998).

Development of Fungicides :

- Compounds with 1,3-Dioxolan-2-one, 4-phenyl- structure, specifically 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles, have been synthesized and evaluated for fungicidal activity. Some of these compounds have shown promising results for controlling plant diseases like powdery mildew and bean rust (Gestel et al., 1980).

Optical Activity Studies :

- The optical activity of various optically active 1,3-dioxolan-4-ones, including those with phenyl substitutions, has been investigated. These studies are crucial in understanding the conformational dependence of circular dichroism, an essential factor in stereochemistry (Połoński, 1983).

Synthetic Applications :

- 1,3-Dioxolan-2-one, 4-phenyl- derivatives have applications in synthetic chemistry. For example, their reactions with lithium powder in the presence of naphthalene have been explored for synthesizing monoprotected 1,2-diols and alcohols, which are valuable in various chemical syntheses (Gil et al., 1993).

Catalysis in Organic Synthesis :

- The catalytic properties of 1,3-Dioxolan-2-one, 4-phenyl- derivatives in organic synthesis have been investigated. For instance, their use in the addition of ketones to epoxides demonstrates their potential as catalysts in organic reactions (Adams et al., 1999).

Structural and Conformational Analysis :

- Studies on the crystal structure of specific derivatives like (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one provide insights into the molecular structure and conformational properties of these compounds, which are fundamental for understanding their chemical behavior and potential applications (Liu et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, 4-Vinyl-1,3-dioxolan-2-one, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name |

4-phenyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOGUIGAVNCCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283835 | |

| Record name | 1,3-Dioxolan-2-one, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-92-3 | |

| Record name | Phenylethylene carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolan-2-one, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)

![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)